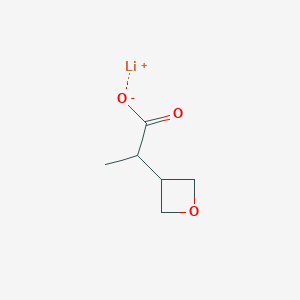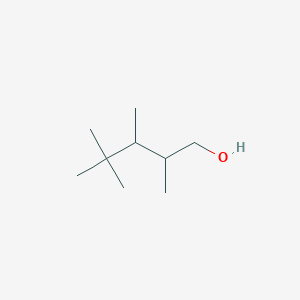
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as ABT-594 and has been studied for its analgesic properties.
Mécanisme D'action
ABT-594 acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is located in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in pain perception, and their release leads to a reduction in pain sensation.
Effets Biochimiques Et Physiologiques
ABT-594 has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of chronic pain. However, it has also been shown to have some side effects, including nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABT-594 is its potent analgesic effects, which make it a useful tool for studying pain perception in animal models. However, its side effects, including nausea and vomiting, can make it difficult to use in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide. One direction is to further study its analgesic properties and potential application in the treatment of chronic pain. Another direction is to study its potential application in the treatment of nicotine addiction. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for ABT-594.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide involves a series of chemical reactions. The starting material is 3-fluoro-4-methoxybenzaldehyde, which undergoes a Knoevenagel reaction with cyanothioacetamide to form the corresponding α,β-unsaturated ketone. This ketone is then reduced with sodium borohydride to form the corresponding alcohol. The alcohol is then reacted with 4-bromobutanoyl chloride to form the final product, N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has been studied for its analgesic properties. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception. ABT-594 has been shown to be effective in various animal models of pain, including thermal, mechanical, and chemical pain. It has also been studied for its potential application in the treatment of nicotine addiction, as it acts as a partial agonist of the α3β4 nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-14-6-5-12(9-13(14)17)3-2-4-15(20)19-16(10-18)7-8-22-11-16/h5-6,9H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFRTCZBNWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)NC2(CCSC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)


![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)


![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)

